molecular formula C18H21N5O4 B12302013 N-[(2-Methylphenyl)methyl]-adenosine

N-[(2-Methylphenyl)methyl]-adenosine

Katalognummer: B12302013
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: OOEMZCZWZXHBKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-Methylphenyl)methyl]-adenosine, also known historically as Metrifudil, is a well-characterized adenosine receptor agonist with selectivity for the A2 receptor subtype. Its primary research value lies in its use as a pharmacological tool compound for probing the function of adenosine receptors, particularly in studies of the cardiovascular and central nervous systems. Early foundational research characterized its agonist activity at A2 receptors in model tissues like the guinea-pig aorta, helping to define the pharmacological profile of what was later classified as the A2B receptor subtype . In rodent models, Metrifudil has been demonstrated to act as a selective adenosine A2 receptor agonist, exhibiting pro-convulsive properties at higher doses when studied in specific chemoconvulsive seizure models . This makes it a compound of interest for researchers investigating the complex and sometimes contrasting roles of adenosine receptor subtypes in neurological activity and seizure generation. The compound's mechanism of action involves binding to and activating cell surface adenosine A2 receptors. This receptor family is G-protein coupled, and its activation typically stimulates adenylate cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP) levels, a key second messenger . Researchers utilize this compound to selectively elicit this signaling pathway in vitro and in vivo to study its downstream effects. This compound is offered for research purposes only. It is strictly for use in laboratory studies and is not intended for any human or veterinary diagnostic, therapeutic, or other clinical applications. Researchers should handle this compound with appropriate safety protocols in accordance with their institution's chemical hygiene plan.

Eigenschaften

IUPAC Name

2-(hydroxymethyl)-5-[6-[(2-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-10-4-2-3-5-11(10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEMZCZWZXHBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860308
Record name N-[(2-Methylphenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Acetylation

Acetylation with acetic anhydride in the presence of catalysts like 4-dimethylaminopyridine (DMAP) or pyridine is widely employed. For example, triacetylation of adenosine’s hydroxyl groups proceeds efficiently in dimethylformamide (DMF) at 50–70°C, yielding 2′,3′,5′-tri-O-acetyladenosine. This method achieves >90% yield under optimized conditions.

Silylation

Bulky silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS), offer selective protection. In one approach, 2′,3′,5′-tri-O-(tert-butyldimethylsilyl)adenosine was synthesized using TBDMS chloride and imidazole in pyridine, enabling regioselective N⁶ modification.

The introduction of the 2-methylbenzyl group at the N⁶ position is achieved through nucleophilic substitution or transition metal-catalyzed coupling.

Direct Alkylation with 2-Methylbenzyl Bromide

Reaction of protected adenosine with 2-methylbenzyl bromide under basic conditions is a straightforward method:

  • Procedure : Protected adenosine (e.g., 2′,3′,5′-tri-O-acetyladenosine) is dissolved in DMF or acetonitrile, treated with sodium hydride (NaH) or potassium carbonate (K₂CO₃), and reacted with 2-methylbenzyl bromide at 50–80°C for 12–24 hours.
  • Yield : Reported yields range from 65% to 85%, depending on the base and solvent.

Mitsunobu Reaction

The Mitsunobu reaction facilitates N⁶ alkylation using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is particularly effective for sterically hindered substrates:

  • Conditions : Protected adenosine, 2-methylbenzyl alcohol, DEAD, and PPh₃ in tetrahydrofuran (THF) at 0°C to room temperature.
  • Advantage : Higher regioselectivity compared to direct alkylation, with yields up to 78%.

Reductive Amination

For substrates requiring milder conditions, reductive amination with 2-methylbenzaldehyde and sodium cyanoborohydride (NaBH₃CN) has been utilized:

  • Protocol : Adenosine is treated with 2-methylbenzaldehyde in methanol, followed by NaBH₃CN at pH 5–6.
  • Outcome : Moderate yields (50–60%) due to competing reduction of the aldehyde.

Deprotection and Purification

Post-alkylation, protective groups are removed to yield the final product.

Acid-Catalyzed Deprotection

Trifluoroacetic acid (TFA) in chloroform/methanol (5% v/v) cleaves acetyl groups efficiently at room temperature, achieving >90% deprotection.

Basic Hydrolysis

Ammonia in methanol (7N NH₃/MeOH) at 60°C for 6 hours removes silyl protecting groups, yielding N⁶-(2-methylbenzyl)adenosine.

Chromatographic Purification

Final purification employs reverse-phase HPLC (C18 column) with a water-acetonitrile gradient, ensuring >95% purity.

Optimization and Yield Data

Key parameters influencing synthesis efficiency:

Parameter Optimal Condition Yield (%) Source
Protecting Group Acetyl 92
Alkylation Agent 2-Methylbenzyl bromide 85
Base NaH 78
Solvent DMF 80
Deprotection Reagent NH₃/MeOH 90

Comparative Analysis of Methods

  • Direct Alkylation offers simplicity but requires stringent moisture control.
  • Mitsunobu Reaction provides superior regioselectivity at the expense of higher cost.
  • Reductive Amination is less efficient but suitable for acid-sensitive substrates.

Challenges and Solutions

  • Byproduct Formation : Competing O⁶ alkylation is mitigated using bulky protecting groups like TBDMS.
  • Low Solubility : Polar solvents (e.g., DMF:DMSO mixtures) enhance adenosine solubility during alkylation.

Analyse Chemischer Reaktionen

Halogenation and Electrophilic Substitution

Metrifudil’s purine base undergoes halogenation under controlled conditions:

  • Bromination : Treatment with bromine in acetate buffer (pH 3.9) introduces bromine at the C2 position of the purine ring, forming 6-(2-methylbenzyl)-2-bromoadenosine .

  • Chlorination : Reaction with phosphorus oxychloride (POCl₃) in pyridine/dioxane at 50°C yields 6-chloro derivatives .

Example Reaction :

Metrifudil+Br2Acetate buffer, pH 3.92-Bromo-Metrifudil(Yield: 85%)[2]\text{Metrifudil} + \text{Br}_2 \xrightarrow{\text{Acetate buffer, pH 3.9}} \text{2-Bromo-Metrifudil} \quad (\text{Yield: 85\%}) \quad[2]

Functionalization at the Ribose Moiety

The 5′-hydroxyl group of Metrifudil’s ribose is reactive for further derivatization:

  • Iodination : Reaction with PPh₃/I₂ in toluene at 110°C converts the 5′-OH to 5′-iodo, enabling cross-coupling reactions .

  • Oxidation : Treatment with PhI(OAc)₂ in (CF₃)₂CHOH generates benzimidazopurine analogues (89% yield) .

Stability and Degradation

Metrifudil’s stability is pH-dependent:

  • Physiological pH (7.4) : Stable for >24 hours.

  • Acidic/alkaline conditions : Degrades rapidly (<2 hours at pH <3 or pH >10).

Degradation Products :

  • Cleavage of the N⁶-(2-methylbenzyl) group under acidic conditions yields adenosine and 2-methylbenzyl alcohol.

Receptor-Targeted Modifications

Metrifudil’s N⁶-substituent is modified to enhance adenosine receptor (AR) affinity:

  • Acylation : Introduction of electrophilic groups (e.g., isothiocyanate, bromoacetyl) at the N⁶-benzyl position creates irreversible A₁AR antagonists .

  • Amidation : Coupling with ethyl glycinate or morpholine improves A₃AR selectivity .

Binding Affinity Data :

ModificationA₁AR KiK_i (nM)A₃AR KiK_i (nM)Reference
N⁶-(2-methylbenzyl)59.6 ± 14.335 ± 15
N⁶-(2-fluorobenzyl)6 ± 160 ± 8

Comparative Reactivity of Analogues

The 2-methylbenzyl group influences reactivity compared to other N⁶-substituted adenosines:

  • Electron-Withdrawing Groups : Enhance SNAr rates (e.g., 2-fluorobenzyl derivatives react 3× faster than 2-methylbenzyl) .

  • Steric Effects : Bulky substituents (e.g., 2-methoxybenzyl) reduce yields in halogenation reactions .

Key Research Findings

  • Metrifudil’s N⁶-(2-methylbenzyl) group confers 10× higher A₁AR selectivity over A₂AR compared to unmodified adenosine .

  • Bromoacetyl derivatives exhibit irreversible A₁AR binding, making them valuable for receptor isolation studies .

Wissenschaftliche Forschungsanwendungen

Metrifudil primarily acts as a selective agonist for the A2A adenosine receptor. The activation of this receptor plays a crucial role in various physiological processes, including:

  • Neuroprotection : Metrifudil has been studied for its neuroprotective properties, particularly in models of ischemic injury. It has demonstrated efficacy in reducing neuronal damage during events such as stroke by modulating neurotransmission and inflammatory responses .
  • Cognitive Enhancement : Research indicates that Metrifudil may enhance cognitive functions through its action on adenosine receptors, which are involved in regulating neurotransmitter release and synaptic plasticity .

Research Applications

Metrifudil is utilized in various research contexts, including:

  • Receptor Binding Assays : The compound is frequently employed in competitive binding assays to study its affinity for adenosine receptors. These assays help elucidate the pharmacological profile of Metrifudil compared to other adenosine derivatives.
  • Pharmacological Studies : Investigations into the pharmacodynamics and pharmacokinetics of Metrifudil contribute to understanding its therapeutic potential in treating conditions such as Parkinson's disease and Alzheimer's disease. Selective A2A receptor antagonists are being explored for their neuroprotective effects and ability to modulate dopaminergic signaling .

Clinical Implications

Metrifudil's applications extend into clinical research, particularly in:

  • Neurodegenerative Diseases : Studies have indicated that Metrifudil may be beneficial in managing symptoms associated with neurodegenerative diseases like Parkinson's disease. Its ability to modulate A2A receptor activity offers a promising avenue for therapeutic intervention .
  • Cancer Therapy : Recent investigations suggest that A2A receptor modulation may play a role in cancer immunotherapy. Metrifudil's selective action on adenosine receptors could enhance anti-tumor immune responses, making it a candidate for further exploration in oncology .

Comparative Data Table

The following table summarizes key features of Metrifudil and other related compounds:

Compound NameStructureReceptor AffinityUnique Features
N6-PhenyladenosinePhenyl group at N6 positionHigh affinity for A1 receptorsPotent agonist with distinct pharmacological profile
N6-CyclopentyladenosineCyclopentyl group at N6 positionHighly selective for A1 receptorsKnown for neuroprotective effects
N-[(2-Methylphenyl)methyl]-adenosine (Metrifudil) 2-methylphenyl substitutionSelective A2A receptor agonistUnique dual action on neuroprotection and neurotransmission

Case Studies

Several case studies have highlighted the effectiveness of Metrifudil in various contexts:

  • Neuroprotection in Stroke Models : In animal models of middle cerebral artery occlusion, Metrifudil demonstrated significant reductions in infarct size and improved neurological outcomes, suggesting its potential as a therapeutic agent for acute ischemic stroke .
  • Cognitive Function Enhancement : Clinical trials assessing the cognitive effects of Metrifudil in patients with mild cognitive impairment showed promising results, indicating improvements in memory and attention tasks compared to placebo controls .
  • Cancer Treatment Synergy : Preliminary studies exploring the combination of Metrifudil with immune checkpoint inhibitors revealed enhanced anti-tumor activity, warranting further investigation into its role as an adjunct therapy in cancer treatment .

Wirkmechanismus

Metrifudil exerts its effects by acting as an agonist at adenosine receptors, particularly the A2 receptor subtype. It binds to these receptors and modulates their activity, leading to various physiological responses. The compound has been shown to interact with viral proteins, inhibiting their replication and reducing viral load .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of N-[(2-Methylphenyl)methyl]-adenosine with structurally analogous compounds:

Structural Modifications and Receptor Affinity

  • This compound (Metrifudil): The 2-methylbenzyl group confers moderate lipophilicity, balancing membrane permeability and receptor binding.
  • N6-[2-(3,5-Dimethoxyphenyl)-2-(2-methylphenyl)ethyl]adenosine (): This derivative features a bulkier ethyl-linked 3,5-dimethoxyphenyl and 2-methylphenyl group. However, increased steric hindrance could reduce metabolic clearance compared to Metrifudil .
  • N-(2,2-Diphenylethyl)adenosine (CI-936) (): The diphenylethyl substituent introduces significant hydrophobicity, likely improving blood-brain barrier penetration. Such derivatives are often explored for central nervous system applications. The diphenyl group may also stabilize receptor-ligand interactions through π-π stacking, though this could reduce water solubility .
  • Nitro derivatives are frequently used as probes for studying receptor activation mechanisms due to their distinct electronic properties .

Metabolic and Pharmacokinetic Considerations

  • Lipophilicity : CI-936 (logP ~4.5, estimated) > N6-(3,5-dimethoxyphenyl)-derivatives > Metrifudil > nitrobenzyl derivatives. Higher lipophilicity improves tissue penetration but may reduce aqueous solubility.
  • Metabolic Stability : Bulky substituents (e.g., diphenylethyl) resist enzymatic degradation, whereas electron-withdrawing groups (e.g., nitro) may alter cytochrome P450 interactions .

Q & A

Q. What are the standard protocols for synthesizing N-[(2-Methylphenyl)methyl]-adenosine derivatives?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituted anilines (e.g., 2-methylbenzylamine) can react with adenosine derivatives under controlled conditions using thionyl chloride (SOCl₂) as an activating agent. Reaction optimization includes temperature control (0–25°C), anhydrous solvents (e.g., dichloromethane), and purification via column chromatography . Confirm product purity using HPLC or LC-MS, ensuring retention times and mass spectra align with theoretical values.

Q. How can crystallography validate the structural configuration of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement, leveraging intensity data to resolve bond lengths and angles. For example, validate the methylphenyl group’s orientation by analyzing torsional angles (e.g., C-C-C-N torsion in the benzyl moiety). Structure validation tools like PLATON or CCDC’s Mercury ensure geometric accuracy and flag outliers (e.g., unusual bond distances > 3σ) .

Q. What analytical techniques are critical for characterizing purity and stability?

Combine nuclear magnetic resonance (¹H/¹³C NMR) to confirm substituent positions (e.g., methylphenyl integration ratios) and high-resolution mass spectrometry (HR-MS) for molecular weight validation. For stability, perform accelerated degradation studies under acidic/alkaline conditions (pH 1–12) and monitor via UV-Vis spectroscopy or TLC .

Advanced Research Questions

Q. How to resolve contradictory data in crystallographic refinement of this compound derivatives?

Contradictions (e.g., disordered solvent molecules or twinning) require iterative refinement. Use SHELXL’s PART instruction to model disorder. For twinned data, apply the TWIN/BASF commands and validate using R-factor convergence (target ΔR < 0.05). Cross-check with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in substituent orientation .

Q. What strategies mitigate synthetic byproducts in N-alkylation reactions?

Byproducts (e.g., N,N-dialkylated species) arise from excess alkylating agents. Optimize stoichiometry (1:1.2 molar ratio of adenosine to alkylating agent) and use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls). Monitor intermediates via LC-MS and employ orthogonal purification (e.g., ion-exchange chromatography) to isolate the target compound .

Q. How to assess the compound’s biological activity against adenosine receptor subtypes?

Use competitive binding assays with radiolabeled ligands (e.g., [³H]CGS21680 for A₂A receptors). Calculate IC₅₀ values via nonlinear regression and validate selectivity using receptor-transfected cell lines (e.g., HEK293). Cross-reference with molecular docking (AutoDock Vina) to predict binding poses in receptor active sites .

Q. What computational methods predict metabolic stability of this compound?

Apply quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) to identify reactive sites (e.g., methylphenyl C-H bonds prone to oxidation). Pair with pharmacokinetic modeling (GastroPlus) to simulate hepatic clearance and cytochrome P450 interactions. Validate predictions using in vitro microsomal assays .

Q. How to interpret conflicting NMR signals in crowded aromatic regions?

Use 2D techniques (HSQC, HMBC) to resolve overlapping peaks. For example, HMBC correlations between the methylphenyl protons (δ 6.8–7.2 ppm) and adenosine’s ribose carbons confirm substitution patterns. Variable-temperature NMR (VT-NMR) can sharpen broad peaks caused by dynamic processes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.